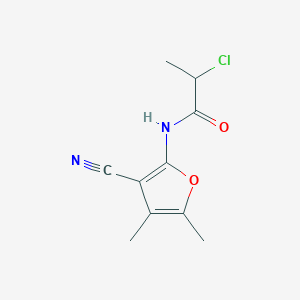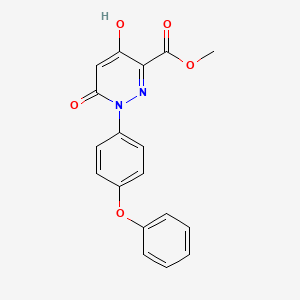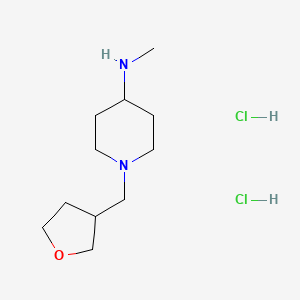![molecular formula C15H17Cl2N3O B1464058 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride CAS No. 1311318-31-6](/img/structure/B1464058.png)
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Descripción general
Descripción
This compound is a piperazine derivative . It has a molecular weight of 326.22 and a molecular formula of C15H17Cl2N3O .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step involves reacting diethanol amine with thionyl chloride to prepare di (2-chloroethyl) methylamine hydrochloride. The second step involves reacting 3-chloroaniline with di (2-chloroethyl) methylamine hydrochloride to prepare 1- (3-chlorphenyl) piperazine hydrochloride. The third step involves reacting 1- (3-chlorphenyl) piperazine hydrochloride with 1-bromine-3-chloropropane to prepare 1- (3-chlorphenyl)-4- (3-chloropropyl) piperazine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, an oxadiazole ring, and a spiro ring .Aplicaciones Científicas De Investigación
Oxadiazole Derivatives in Drug Development
Oxadiazole derivatives, including 1,3,4-oxadiazole, have been extensively studied for their pharmacological properties. These compounds are known for their broad spectrum of biological activities, which includes antimicrobial, anticancer, anti-inflammatory, and many others. The structural feature of the 1,3,4-oxadiazole ring enables effective binding with various enzymes and receptors in biological systems, facilitating numerous weak interactions that are beneficial for drug development. This versatility makes oxadiazole derivatives a focal point in medicinal chemistry for the creation of novel therapeutic agents with high efficacy and minimal toxicity (Verma et al., 2019).
Role in Antimicrobial Resistance
The rise of antimicrobial resistance has prompted the investigation into new compounds that can effectively combat resistant microbial strains. 1,3,4-Oxadiazole derivatives have shown promise in this area, with some new structures exceeding the activity of existing antibiotics. These findings highlight the potential of oxadiazole derivatives as leading candidates for the development of new antimicrobial drugs, addressing the critical need for novel treatments against resistant pathogens (Glomb & Świątek, 2021).
Synthetic Routes and Applications
The synthetic versatility of oxadiazoles, particularly the 1,3,4-oxadiazole scaffold, supports their application across a wide range of fields beyond pharmacology. These include polymers, material science, and organic electronics. The ease of synthesizing 1,3,4-oxadiazole derivatives, combined with their potential for forming π-conjugated systems, makes them suitable as building blocks for various fluorescent frameworks, especially in chemosensors for metal ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make these molecules highly valuable in material science and sensor technology (Sharma et al., 2022).
Propiedades
IUPAC Name |
5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O.ClH/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15;/h1-3,8,12,17H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHMXLTXJZMJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)
![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)


![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)




![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)

